molecular formula C14H15NO2 B5435664 (4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone

(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No.: B5435664
M. Wt: 229.27 g/mol
InChI Key: CYKGFDSLLADICT-UHFFFAOYSA-N
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Description

(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone is an organic compound with a unique structure that combines a pyrrolidine ring with a phenyl group substituted with a prop-2-ynoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or activating certain biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-Prop-2-ynoxyphenyl)methanamine
  • (4-Prop-2-ynoxyphenyl)acetic acid
  • (4-Prop-2-ynoxyphenyl)ethanol

Uniqueness

(4-Prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone is unique due to the presence of both a pyrrolidine ring and a prop-2-ynoxy group on the phenyl ring. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

(4-prop-2-ynoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-11-17-13-7-5-12(6-8-13)14(16)15-9-3-4-10-15/h1,5-8H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKGFDSLLADICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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